[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
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Overview
Description
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Chloro-4-methylphenyl)-1-bicyclo[111]pentanyl]methanamine typically involves multiple steps, starting with the preparation of the bicyclo[111]pentane core One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the chloro and methyl substituents on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methane: Lacks the amine group, making it less reactive in certain biological contexts.
Uniqueness
The presence of the methanamine group in [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine makes it unique compared to its analogs. This functional group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-9-2-3-10(4-11(9)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPRZSVILMUVFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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